molecular formula C20H14N4O2S B2837012 (3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 946358-40-3

(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No. B2837012
M. Wt: 374.42
InChI Key: FXOXEIZHIQVHCC-UHFFFAOYSA-N
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Description

(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H14N4O2S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality (3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biological Evaluation and Docking Studies

A study conducted by Ravula et al. (2016) synthesized derivatives similar to the requested compound, showing significant in vivo anti-inflammatory and in vitro antibacterial activity. The study also included molecular docking results, suggesting potential as molecular templates for anti-inflammatory activity.

2. Synthesis and Reactions

Research by Ibrahim et al. (2002) discussed the synthesis and reactions of compounds related to the specified chemical, demonstrating the creation of various derivatives and discussing their chemical behavior under different conditions.

3. Convergent Synthesis and Cytotoxicity

A study by Bonacorso et al. (2016) focused on the convergent synthesis of polysubstituted derivatives related to the requested compound. The research evaluated their cytotoxicity, indicating significant cytotoxicity in human leukocytes at high concentrations.

4. Experimental and Computational Studies as Corrosion Inhibitors

Olasunkanmi and Ebenso (2019) investigated quinoxaline-based derivatives as inhibitors of mild steel corrosion in hydrochloric acid. Their study combined experimental and computational approaches to demonstrate the efficiency of these compounds as corrosion inhibitors.

5. Synthesis and Structure Characterization

Zen, Chen, and Liu (2012) conducted a study on the synthesis and structure characterization of thiazolyl-pyrazoline derivatives containing the quinoline moiety, related to the requested compound. This research adds to the understanding of the structural properties of such derivatives.

6. Molecular Docking Study of Novel Synthesized Pyrazole Derivatives

A molecular docking study conducted by Khumar, Ezhilarasi, and Prabha (2018) examined novel synthesized pyrazole derivatives, providing insights into their antibacterial activity and molecular interactions.

7. Synthesis and Antitubercular Evaluation

Kantevari et al. (2011) synthesized and evaluated novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from related compounds for their antitubercular activity. This study highlights the potential therapeutic applications of these derivatives.

properties

IUPAC Name

[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S/c25-20(19-4-2-10-27-19)24-17(12-16(23-24)18-3-1-9-26-18)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOXEIZHIQVHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

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